5-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a chloro group, and a hydroxy-methoxyphenyl-methylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene ring with sulfonyl chloride in the presence of a base such as pyridine.
Substitution Reactions: The chloro group is introduced via electrophilic substitution using chlorinating agents like thionyl chloride.
Attachment of the Side Chain: The hydroxy-methoxyphenyl-methylpropyl side chain is attached through nucleophilic substitution reactions, often involving the use of protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to amines.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Industry: Utilized in the production of advanced materials, including polymers and coatings with specific functional properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxy and methoxy groups may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar in structure but with a benzamide core instead of a thiophene ring.
Thiophene-2-sulfonamide derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
The uniqueness of 5-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4S2/c1-15(18,9-11-3-5-12(21-2)6-4-11)10-17-23(19,20)14-8-7-13(16)22-14/h3-8,17-18H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQXGMHPAMTTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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